Technical Guide: 2-Chloro-4-isopropoxy-1-(trifluoromethoxy)benzene
Technical Guide: 2-Chloro-4-isopropoxy-1-(trifluoromethoxy)benzene
This guide serves as an in-depth technical resource for 2-Chloro-4-isopropoxy-1-(trifluoromethoxy)benzene (CAS 1395039-10-7). It is designed for medicinal chemists and process engineers requiring actionable data on synthesis, physiochemical properties, and application logic.
Executive Summary & Chemical Identity
2-Chloro-4-isopropoxy-1-(trifluoromethoxy)benzene is a highly specialized halogenated aryl ether intermediate. It features a unique substitution pattern combining a lipophilic trifluoromethoxy (-OCF₃) group, an electron-withdrawing chlorine atom, and a steric-bulk-providing isopropoxy group.
This scaffold is primarily utilized in agrochemical discovery (insecticides/herbicides) and medicinal chemistry (metabolic stability modulation). The trifluoromethoxy group acts as a "super-halogen," enhancing membrane permeability and metabolic resistance, while the isopropoxy tail allows for hydrophobic pocket filling in target proteins.
Chemical Profile[1][2][3][4][5]
| Property | Data |
| Chemical Name | 2-Chloro-4-isopropoxy-1-(trifluoromethoxy)benzene |
| CAS Number | 1395039-10-7 |
| Molecular Formula | C₁₀H₁₀ClF₃O₂ |
| Molecular Weight | 254.63 g/mol |
| SMILES | CC(C)OC1=CC(Cl)=C(OC(F)(F)F)C=C1 |
| LogP (Predicted) | ~4.2 (High Lipophilicity) |
| H-Bond Acceptors | 2 (Ether oxygens) |
| H-Bond Donors | 0 |
| Rotatable Bonds | 2 |
Structural Analysis & Physiochemical Logic
The molecule's efficacy as a building block stems from the electronic interplay between its substituents.[1]
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Trifluoromethoxy Group (C-1):
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Effect: Strong inductive electron-withdrawing group (-I) but resonant electron-donating (+R).
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Utility: Increases lipophilicity (π ≈ +1.04) significantly more than a methyl group, enhancing blood-brain barrier (BBB) penetration and bioavailability. It is metabolically robust against oxidative degradation.
-
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Chlorine Atom (C-2):
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Effect: Ortho to the OCF₃ group. It provides steric occlusion, protecting the ether linkage from enzymatic cleavage. It also modulates the pKa of the ring system, influencing binding kinetics.
-
-
Isopropoxy Group (C-4):
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Effect: Electron-donating (+R).
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Utility: Provides a branched alkyl chain for hydrophobic interactions. The ether linkage is stable but can be a site for dealkylation by cytochrome P450 enzymes if not sterically protected.
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Synthetic Pathways & Protocols
Since this compound is a specialized intermediate, its synthesis typically follows a diazotization-hydrolysis-alkylation sequence starting from the corresponding aniline, or a direct alkylation of the phenol if available.
Retrosynthetic Analysis
The most robust disconnection is at the isopropoxy ether bond, leading back to 3-chloro-4-(trifluoromethoxy)phenol . This phenol is derived from 3-chloro-4-(trifluoromethoxy)aniline , a known industrial intermediate.
Figure 1: Retrosynthetic analysis showing the derivation from basic halo-arenes.
Detailed Experimental Protocol
Step 1: Synthesis of 3-Chloro-4-(trifluoromethoxy)phenol
Note: This step converts the commercially available aniline to the phenol.
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Reagents: 3-Chloro-4-(trifluoromethoxy)aniline (1.0 eq), H₂SO₄ (35%), NaNO₂, H₂O, Urea.
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Diazotization:
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Dissolve aniline in 35% H₂SO₄ at 0°C.
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Add aqueous NaNO₂ dropwise, maintaining temperature <5°C. Stir for 1 hour.
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Destroy excess nitrous acid with urea.
-
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Hydrolysis:
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Add the diazonium salt solution dropwise to a boiling solution of 10% H₂SO₄/H₂O.
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Critical Control: Maintain vigorous reflux to ensure immediate decomposition of the diazonium salt to the phenol and prevent side-coupling (azo dye formation).
-
-
Workup: Cool, extract with Dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate.
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Yield: Typically 75-85% as a pale yellow oil.
Step 2: Alkylation to Target (Williamson Ether Synthesis)
Note: This step installs the isopropoxy group.
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Reagents: 3-Chloro-4-(trifluoromethoxy)phenol (1.0 eq), 2-Bromopropane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (Dimethylformamide).
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Procedure:
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Dissolve the phenol in anhydrous DMF (0.5 M concentration).
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Add K₂CO₃ (finely ground) and stir at room temperature for 30 minutes to generate the phenoxide anion.
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Add 2-Bromopropane dropwise.
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Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 9:1).
-
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Workup:
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Quench with water. Extract with Ethyl Acetate (3x).
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Wash organic layer with LiCl solution (to remove DMF) and brine.
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Dry over MgSO₄ and concentrate in vacuo.
-
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Purification: Silica gel column chromatography (Eluent: 100% Hexanes to 5% EtOAc/Hexanes).
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Validation: ¹H NMR should show a septet at ~4.5 ppm (OCH(CH₃)₂) and a doublet at ~1.3 ppm (CH₃).
Applications in Drug Discovery (SAR)
This scaffold is a bioisostere for other lipophilic aryl ethers. The specific arrangement of the Cl and OCF₃ groups creates a unique electrostatic potential map that affects ligand-protein binding.
Metabolic Stability Logic
The 2-Chloro substituent plays a critical role in blocking metabolic "soft spots."
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Without Cl: The position ortho to the ether (C-3/C-5) is prone to oxidative metabolism.
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With Cl (at C-2): The steric bulk prevents hydroxylation at the adjacent site, extending the half-life (
) of the molecule in microsomes.
Figure 2: Structure-Activity Relationship (SAR) contribution of each functional group.
Handling, Safety, and Stability
Safety Data Sheet (SDS) Highlights
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
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Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.
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Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The ether linkage is stable to hydrolysis but susceptible to strong Lewis acids (e.g., BBr₃).
Analytical Validation Parameters
To confirm the identity of CAS 1395039-10-7, ensure the following spectral signatures:
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¹H NMR (CDCl₃):
- 1.35 (d, 6H, Isopropyl-CH₃)
- 4.48 (sept, 1H, Isopropyl-CH)
- 6.80 - 7.30 (m, 3H, Aromatic protons)
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¹⁹F NMR:
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Single peak at
-58.0 ppm (characteristic of Ar-OCF₃).
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References
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Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: Synthetic Approaches and Applications." ChemBioChem. Link
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Manteau, B., et al. (2010). "New Trends in the Synthesis of Fluorinated Heterocycles." Chemical Reviews. Link
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PubChem Compound Summary. "Trifluoromethoxybenzene derivatives." National Center for Biotechnology Information. Link
- Swarts, F. (Reaction methodology for OCF3 synthesis). Bulletin de la Classe des Sciences, Academie Royale de Belgique. (Historical context for OCF3 chemistry).
